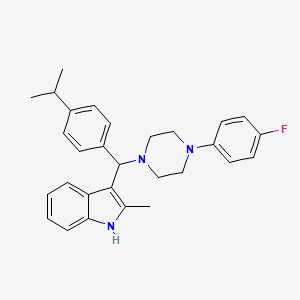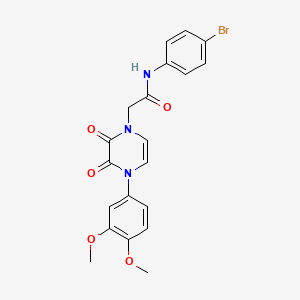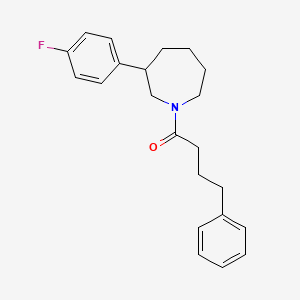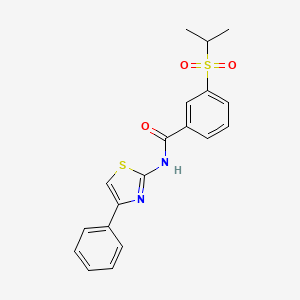
6-(3-Methoxyphenoxy)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydrogens . They are used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids can be synthesized from various starting materials, and their synthesis often involves the use of transition metal catalysts . The specific synthesis pathway would depend on the starting materials and the desired boronic acid derivative.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure would depend on the specific boronic acid derivative.
Chemical Reactions Analysis
Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on the specific derivative. For example, some boronic acids are solid at room temperature, while others are liquid . The exact properties would depend on the specific boronic acid derivative.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Boron Compounds
Research has delved into the synthesis of mixed phenol-pyridine derivatives incorporating boron, demonstrating their bright blue luminescence in both solution and solid states. These findings indicate potential applications in electroluminescent devices and other optical applications. The research highlights the thermal stability and luminescent properties of these boron complexes, suggesting their use in creating white and blue electroluminescent devices (Hongyu Zhang et al., 2006).
Regio- and Atropselective Synthesis
The Suzuki–Miyaura cross-coupling reactions involving ortho-methoxyphenyl boronic acids have been explored for the regioselective formation of biarylated products. This research paves the way for the stereoselective synthesis of analogous compounds, offering insights into the creation of chiral entities and the potential for synthesizing compounds with specific stereochemistry (Piotr Pomarański et al., 2019).
Metal-free Coupling for Bicyclic Building Blocks
A metal-free procedure for coupling saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This approach facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, underscoring the versatility of boronic acids in organic synthesis and their potential in pharmaceutical research (Daniel M Allwood et al., 2014).
Cathode-Modifying Layers for Polymer Solar Cells
The incorporation of pyridine at the side chains of fluorene scaffolds, leading to novel alcohol-soluble conjugated polymers, demonstrates an innovative application of boronic acid derivatives. These polymers serve as efficient cathode interfacial layers for polymer solar cells, enhancing power conversion efficiency by improving open-circuit voltages and reducing interfacial energy loss (Guiting Chen et al., 2017).
Luminescent Devices and Material Chemistry
Further exploration into boron-containing materials reveals the synthesis of compounds that integrate hole-transporting, electron-transporting, and emitting components. These materials have been successfully used to fabricate efficient single-layer electroluminescent devices, highlighting the role of boronic acid derivatives in the development of advanced luminescent materials (Hongyu Zhang et al., 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZJZYPOHOACOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)




![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)
![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)




![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

